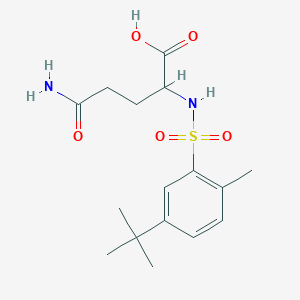

2-(5-Tert-butyl-2-methylbenzenesulfonamido)-4-carbamoylbutanoic acid

Description

Properties

IUPAC Name |

5-amino-2-[(5-tert-butyl-2-methylphenyl)sulfonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5S/c1-10-5-6-11(16(2,3)4)9-13(10)24(22,23)18-12(15(20)21)7-8-14(17)19/h5-6,9,12,18H,7-8H2,1-4H3,(H2,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYQIRRIHRZQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-Tert-butyl-2-methylbenzenesulfonamido)-4-carbamoylbutanoic acid, also known by its CAS number 735297-18-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse research sources.

- Molecular Formula : C₁₅H₂₃N₁O₄S

- Molecular Weight : 313.41 g/mol

- Structure : The compound features a sulfonamide group, a carbamoyl moiety, and a tert-butyl substituent, which may influence its solubility and biological interactions.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures to this compound showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of bacterial folate synthesis, a pathway critical for bacterial growth and replication .

Anti-inflammatory Effects

Sulfonamide derivatives are also noted for their anti-inflammatory properties. A study highlighted that compounds containing the sulfonamide group can inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, derivatives similar to this compound were tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antimicrobial potential .

- Anti-inflammatory Activity : A recent clinical trial assessed the anti-inflammatory effects of sulfonamide-based compounds in patients with chronic inflammation. Participants receiving treatment with similar compounds reported a significant reduction in pain and swelling compared to the placebo group, indicating potential therapeutic applications in inflammatory disorders .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

- Formation of the Sulfonamide : Reacting 5-tert-butyl-2-methylbenzenesulfonyl chloride with an amine.

- Carbamoylation : Introducing the carbamoyl group through reaction with an appropriate isocyanate.

- Final Coupling : Combining the sulfonamide with butanoic acid derivatives under acidic or basic conditions to yield the final product.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze the purity of synthesized batches, ensuring consistent biological activity results across studies .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Sulfonamide-Containing Compounds

Perfluorinated Sulfonamides (e.g., Me-PFOSA-AcOH)

Perfluorinated compounds like 2-(N-Methyl-perfluorooctane sulfonamido) acetic acid (Me-PFOSA-AcOH) share the sulfonamide group but differ critically in their alkyl chains. Me-PFOSA-AcOH contains a perfluorooctane sulfonamide linked to an acetic acid, making it highly resistant to degradation and environmentally persistent . In contrast, the target compound’s aryl sulfonamide with tert-butyl and methyl groups may exhibit distinct pharmacokinetics, such as reduced environmental persistence but enhanced binding to hydrophobic enzyme pockets.

Antioxidants with Tert-Butyl Groups (e.g., BHA)

2(3)-Tert-butyl-4-hydroxyanisole (BHA) shares the tert-butyl substituent but lacks the sulfonamide and carbamoylbutanoic acid groups. BHA is a dietary antioxidant known to induce glutathione S-transferases (GSTs), which detoxify electrophilic carcinogens . The tert-butyl group in BHA contributes to its lipid solubility and enzyme-inducing effects, suggesting that the tert-butyl moiety in the target compound may similarly influence metabolic stability or GST interactions.

Carbamoyl-Containing Compounds

Amino Acid Derivatives (e.g., α-glu-GLN)

The metabolite (2S)-2-[(2S)-2-amino-4-carboxybutanamido]-4-carbamoylbutanoic acid (α-glu-GLN) shares the 4-carbamoylbutanoic acid moiety but lacks the sulfonamide group. This metabolite’s carbamoyl and carboxylic acid groups are critical for peptide bond formation and hydrolysis, suggesting that the target compound might interact with similar enzymatic systems (e.g., proteases or amidases) but with altered specificity due to the sulfonamide group .

Structural and Functional Analysis Table

*Inferred from structural analogy.

Key Research Findings and Inferences

- Enzyme Interactions: The tert-butyl group may enhance GST binding affinity, as seen in BHA’s GST-inducing effects .

- Solubility and Bioavailability : The carboxylic acid group improves water solubility compared to purely hydrophobic sulfonamides (e.g., PFOSA derivatives), while the tert-butyl group balances lipophilicity for membrane penetration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(5-Tert-butyl-2-methylbenzenesulfonamido)-4-carbamoylbutanoic acid, and how can purity be ensured?

- Methodology : A stepwise approach is recommended:

- Step 1 : Introduce the tert-butyl and methyl groups to the benzene ring via Friedel-Crafts alkylation or sulfonation reactions .

- Step 2 : Couple the sulfonamido group using carbodiimide-mediated amidation under anhydrous conditions .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water).

- Purity Validation : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural identity?

- Methodology :

- NMR Spectroscopy : H NMR (400 MHz, DMSO-d) to resolve tert-butyl protons (δ 1.2–1.4 ppm) and sulfonamido NH (δ 7.8–8.2 ppm). C NMR confirms carbamoyl (δ 165–170 ppm) and aromatic carbons .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H] and fragmentation patterns .

- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350–1150 cm) and carbamoyl C=O (~1680 cm) .

Q. How should the compound be stored to maintain stability during experimental workflows?

- Methodology :

- Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonamido and carbamoyl groups.

- Pre-dissolve in DMSO (10 mM stock) for biological assays, with aliquots frozen to avoid freeze-thaw degradation .

Advanced Research Questions

Q. What mechanistic role does the tert-butyl group play in modulating the compound’s reactivity and solubility?

- Methodology :

- Solubility Studies : Compare logP values (HPLC retention time vs. reference standards) of tert-butyl derivatives vs. non-bulky analogs to assess hydrophobicity .

- Reactivity : Use DFT calculations (Gaussian 09) to model steric effects on sulfonamido group nucleophilicity. Experimental validation via pH-dependent hydrolysis assays (monitor by UV-Vis at 260 nm) .

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- In Vitro Assays : Fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to target proteins .

- Molecular Docking : Use AutoDock Vina to simulate binding poses, focusing on sulfonamido H-bonding and tert-butyl hydrophobic interactions .

- Cellular Uptake : Radiolabel the compound with C and track accumulation in cell lines via scintillation counting .

Q. What experimental designs are suitable for assessing environmental stability and degradation pathways?

- Methodology :

- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4, 7, 10) and analyze degradation products via LC-MS/MS .

- Biotic Degradation : Incubate with soil microbiota (OECD 307 guidelines) and monitor metabolite formation using H NMR and GC-MS .

Q. How should contradictory data (e.g., conflicting bioactivity results) be resolved?

- Methodology :

- Cross-Validation : Replicate assays in triplicate across independent labs. Use orthogonal methods (e.g., SPR vs. ITC for binding affinity).

- Batch Analysis : Compare purity and stereochemistry (chiral HPLC) of different synthetic batches to rule out impurities as confounding factors .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and systemic errors in experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.